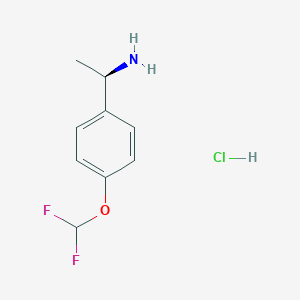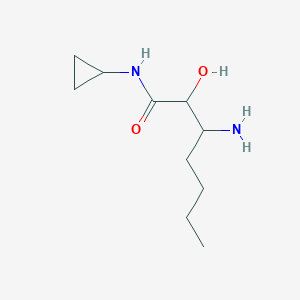
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile
描述
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile, also known as HOPA or HOPN, is a chemical compound with potential applications in scientific research. It belongs to the family of acrylonitrile derivatives and is known for its unique properties that make it suitable for various research purposes.
作用机制
The mechanism of action of 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile is not fully understood. However, it has been proposed that 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been suggested that 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile may interfere with the replication of viral RNA.
Biochemical and Physiological Effects:
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor. Moreover, 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical properties are well characterized. 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile is also stable under normal laboratory conditions and can be stored for extended periods. However, 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for experimentation. Moreover, the mechanism of action of 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile is not fully understood, which limits its use in certain experiments.
未来方向
There are several future directions for research on 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile. One potential direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent derivatives. Moreover, the use of 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile as a tool compound for studying the activity of certain enzymes and pathways could also be explored. Overall, 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has great potential for scientific research and could lead to the development of new drugs and therapies in the future.
科学研究应用
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has been shown to inhibit the replication of the hepatitis C virus.
属性
IUPAC Name |
(Z)-2-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-12-5-7-14(8-6-12)15(11-17)9-13-3-2-4-16(10-13)18(19)20/h2-10H,1H3/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJARSYRNWSUPJ-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile | |
CAS RN |
86710-08-9 | |
| Record name | 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086710089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC201980 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-(HYDROXY(OXIDO)AMINO)PHENYL)-2-(4-METHYLPHENYL)ACRYLONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS95V26VB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(Diethylamino)propyl][(4-methoxyphenyl)methyl]methylamine](/img/structure/B1660909.png)












![N-[(E)-thiophen-2-ylmethylideneamino]quinolin-2-amine](/img/structure/B1660928.png)